- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

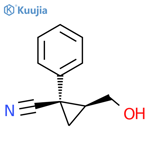

Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

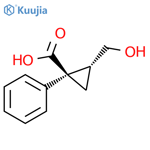

96847-52-8 structure

Productnaam:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

CAS-nummer:96847-52-8

MF:C11H10O2

MW:174.195903301239

CID:2257488

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Chemische en fysische eigenschappen

Naam en identificatie

-

- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane

- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)

- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

-

- Inchi: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

- InChI-sleutel: WZGFIZUMKYUMRN-KOLCDFICSA-N

- LACHT: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | P335845-1g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$ 150.00 | 2023-09-06 | ||

| TRC | P335845-10g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$ 1160.00 | 2023-09-06 | ||

| TRC | P335845-1000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$150.00 | 2023-05-17 | ||

| TRC | P335845-10000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$1160.00 | 2023-05-17 |

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

Referentie

- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4

Productiemethode 4

Reactievoorwaarden

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux

Referentie

- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

Referentie

- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,

Productiemethode 6

Reactievoorwaarden

Referentie

- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

Productiemethode 7

Reactievoorwaarden

Referentie

- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

Referentie

- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

Referentie

- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

Referentie

- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Referentie

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

Productiemethode 12

Reactievoorwaarden

1.1 150 °C

Referentie

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

Referentie

- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

Referentie

- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,

Productiemethode 15

Reactievoorwaarden

Referentie

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

Productiemethode 16

Reactievoorwaarden

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

Referentie

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

Productiemethode 17

Reactievoorwaarden

1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt

1.2 30 h, 60 °C

1.2 30 h, 60 °C

Referentie

- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191

Productiemethode 18

Reactievoorwaarden

Referentie

- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

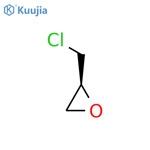

- (S)-Epichlorohydrin

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

- Allyl phenyldiazoacetate

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid

- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Gerelateerde literatuur

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) Gerelateerde producten

- 2172224-40-5(2-fluoro-6-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)benzaldehyde)

- 93618-41-8(1H-Pyrazole-5-carboxylic acid, 1,4-dimethyl-3-phenyl-)

- 2172328-67-3(1-4-(5-amino-6-methylpiperidin-2-yl)phenylethan-1-one)

- 252557-66-7(Dichloro Chlorimuron)

- 1003711-76-9(4-nitropyridine-3-carbonitrile)

- 924287-89-8((2Z)-3-(dimethylamino)-1-(3-fluorophenyl)prop-2-en-1-one)

- 74043-83-7(1,6,20,25-Tetraaza6.1.6.1paracyclophane)

- 1210313-59-9([5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate)

- 1804576-08-6(6-Bromo-2-cyano-3-methyl-4-(trifluoromethoxy)pyridine)

- 1804149-52-7(Methyl 3-nitro-4-(trifluoromethyl)picolinate)

Aanbevolen leveranciers

Wuhan brilliant Technology Co.,Ltd

Goudlid

CN Leverancier

Bulk

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Goudlid

CN Leverancier

Reagentie

pengshengyue

Goudlid

CN Leverancier

Bulk

Shanghai Xinsi New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk